molecular formula C21H16N2O3 B2553444 1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid CAS No. 452088-83-4

1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid

Cat. No.: B2553444
CAS No.: 452088-83-4
M. Wt: 344.37
InChI Key: SKWAXTSMPNUADM-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid is a compound that belongs to the benzimidazole family, characterized by a benzimidazole core structure with a benzyloxyphenyl and carboxylic acid substituent

Preparation Methods

The synthesis of 1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the benzimidazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: This compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core structure allows it to bind to these targets, potentially inhibiting their activity. The benzyloxy and carboxylic acid groups can further enhance its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-5-carboxylic acid: Lacks the benzyloxy group, which may affect its binding properties and biological activity.

    1-[4-(Methoxy)phenyl]-1H-benzimidazole-5-carboxylic acid: The methoxy group may alter its chemical reactivity and pharmacokinetic properties.

    1-[4-(Hydroxy)phenyl]-1H-benzimidazole-5-carboxylic acid: The hydroxy group can influence its solubility and hydrogen bonding interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a balance of chemical stability, reactivity, and biological activity.

Biological Activity

1-[4-(Benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid, also known as 1-[4-BOP-Ph]-1H-BCz-5-COOH, is a compound belonging to the benzimidazole family. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural features that include a benzimidazole core and functional groups that may enhance its pharmacological properties.

  • Molecular Formula : C₂₁H₁₆N₂O₃
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 452088-83-4

Biological Activities

Research indicates that 1-[4-BOP-Ph]-1H-BCz-5-COOH exhibits several biological activities:

Anticancer Properties

Preliminary studies have suggested that this compound may possess anti-cancer properties. It is believed to inhibit specific enzymes or receptors associated with tumor growth. For instance, similar benzimidazole derivatives have shown efficacy in inducing apoptosis in cancer cells, with mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

The compound is also under investigation for its anti-inflammatory properties. The presence of both benzyloxy and carboxylic acid groups may enhance its ability to interact with biological targets involved in inflammatory pathways .

Enzyme Inhibition

Research indicates that 1-[4-BOP-Ph]-1H-BCz-5-COOH may act as an inhibitor of various enzymes, potentially disrupting metabolic processes in pathogens or cancer cells. This mechanism is common among benzimidazole derivatives, which often target microtubules or specific enzyme pathways .

The exact mechanism of action for 1-[4-BOP-Ph]-1H-BCz-5-COOH remains to be fully elucidated. However, it is hypothesized that the compound binds to specific enzymes or receptors, inhibiting their activity. The dual functionality provided by the benzyloxy and carboxylic acid groups likely contributes to its binding affinity and specificity .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of 1-[4-BOP-Ph]-1H-BCz-5-COOH and their unique features:

Compound NameMolecular FormulaUnique Features
1-[4-(Benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acidC₂₂H₁₈N₂O₃Contains a methyl group at the second position, potentially altering biological activity.
2-(Benzyloxy)-1H-benzimidazoleC₁₃H₁₁N₂OLacks the carboxylic acid group, which may affect solubility and reactivity.
Benzimidazole-5-carboxylic acidC₉H₈N₂O₂A simpler structure without the benzyloxy substitution; primarily used for basic research.

Case Studies

Several studies have reported on the biological activities of similar benzimidazole derivatives:

  • Chemotherapeutic Evaluation :
    • A study evaluated novel derivatives of 1H-benzimidazole-5-carboxylic acid, demonstrating significant cytotoxicity against leukemic cells with IC50 values as low as 3 µM. The mechanism involved S/G2 cell cycle arrest and activation of apoptosis through downregulation of CDK2 and Cyclin B1 .
  • Antimicrobial Activity :
    • Other derivatives have shown promising antimicrobial activity against various pathogens, indicating that modifications in the benzimidazole structure can lead to enhanced biological effects .

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c24-21(25)16-6-11-20-19(12-16)22-14-23(20)17-7-9-18(10-8-17)26-13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWAXTSMPNUADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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